DHFR Inhibition Potency: 6-Amino-1-(oxolan-2-ylmethyl) vs. Methotrexate and Unsubstituted Analogs
The 6-amino N1-tetrahydrofuran-2-ylmethyl substitution pattern confers dihydrofolate reductase (DHFR) inhibitory activity. In a direct head-to-head comparison, the target compound inhibited bovine liver DHFR with an IC50 of 25 µM . A parallel evaluation of the unsubstituted N1 analog (6-aminouracil, no N1 alkyl group) showed no measurable inhibition at concentrations up to 100 µM, indicating that the tetrahydrofuran-2-ylmethyl moiety is essential for DHFR binding . For context, the clinical DHFR inhibitor methotrexate achieves an IC50 of approximately 0.01 µM in the same assay system, positioning the target compound as a moderate-affinity probe suitable for SAR expansion rather than a high-potency clinical candidate.
| Evidence Dimension | IC50 against bovine liver dihydrofolate reductase (DHFR) |
|---|---|
| Target Compound Data | 25 µM |
| Comparator Or Baseline | 6-Aminouracil (N1-unsubstituted analog): >100 µM (no inhibition); Methotrexate: ~0.01 µM |
| Quantified Difference | Target compound is >4-fold more potent than the unsubstituted analog; ~2,500-fold weaker than methotrexate |
| Conditions | Bovine liver DHFR enzymatic assay; preincubation 2 min followed by addition of FH2 and NADPH |
Why This Matters
Procurement of the N1-unsubstituted 6-aminouracil—a lower-cost, more widely available analog—would yield a compound devoid of DHFR activity, invalidating any DHFR-targeted screening cascade.
